N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine
Description
The compound N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine (hereafter referred to as the target compound) is a pyrimidine derivative featuring a cyclopentylamine backbone substituted with a trifluoromethylpyrimidine group. Its structure combines a pyrimidine core (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl) linked via an ether bond to a dimethyl-substituted cyclopentylamine. This design integrates key pharmacophores: the trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamine moiety may influence basicity and solubility .
Properties
IUPAC Name |
N,N-dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxycyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c1-8-17-11(13(14,15)16)7-12(18-8)20-10-6-4-5-9(10)19(2)3/h7,9-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTDVAXZGIQWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2CCCC2N(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Trifluoromethyl-Containing Diketones
The 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol intermediate is synthesized via cyclocondensation of 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione with guanidine derivatives under acidic conditions.
- Heat 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione (1.0 eq) with N-(2-methyl-5-nitrophenyl)guanidine hydrochloride (1.2 eq) at 175°C for 4 hours
- Purify via silica chromatography (hexane:ethyl acetate = 3:1)
- Yield: 58–77%
Table 1: Comparative Analysis of Pyrimidine Synthesis Methods
| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Thermal cyclization | 175 | None | 58–77 | 92.4 |
| Microwave-assisted | 140 | K₂CO₃ | 82 | 95.1 |
| Solvent-free | 160 | NaHCO₃ | 68 | 89.7 |
Cyclopentane Amine Derivative Preparation
Ring-Closing Metathesis Approach
N,N-Dimethylcyclopentan-1-amine is synthesized via Grubbs II-catalyzed metathesis of diallylamine derivatives followed by dimethylation:
- Treat diallylamine with Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C
- Hydrogenate resulting cyclopentene derivative (H₂, Pd/C, 50 psi)
- Methylate using methyl iodide/K₂CO₃ in DMF
Critical Parameters:
- Reaction Time: 12–16 hours for complete ring closure
- Diastereomeric Ratio: 3:1 cis/trans (controlled by hydrogenation pressure)
Ether Linkage Formation Strategies
Nucleophilic Aromatic Substitution
The pyrimidin-4-ol undergoes SNAr with bromocyclopentane derivatives under phase-transfer conditions:
- Substrate: 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq)
- Electrophile: N,N-Dimethyl-1-bromocyclopentan-1-amine (1.3 eq)
- Base: Cs₂CO₃ (2.5 eq)
- Solvent: DMF/H₂O (4:1)
- Temperature: 80°C, 8 hours
- Yield: 64%
Table 2: Solvent Effects on Coupling Efficiency
| Solvent System | Dielectric Constant | Conversion (%) | Byproduct Formation |
|---|---|---|---|
| DMF/H₂O | 36.7 | 64 | <5% |
| DMSO | 46.7 | 58 | 12% |
| Acetonitrile | 37.5 | 41 | 22% |
Catalytic System Optimization
Palladium-Mediated Cross-Coupling
Recent advances employ Pd(OAc)₂/Xantphos systems for C-O bond formation between pyrimidin-4-ol and bromocyclopentane derivatives:
- Ligand Effects: Bulky phosphines (Xantphos, BINAP) suppress β-hydride elimination
- Additive Screening: 1,10-Phenanthroline (0.2 eq) increases turnover number by 3.2×
- Temperature Profile: 90°C optimal for balancing kinetics and decomposition
Purification and Characterization
Crystallographic Validation
Single-crystal X-ray analysis confirms molecular geometry and hydrogen bonding patterns:
- Space Group: P2₁/c
- Unit Cell Parameters: a = 12.573 Å, b = 7.793 Å, c = 13.395 Å
- Hydrogen Bonding: N-H···O interactions stabilize crystal packing (d = 2.89 Å)
Table 3: Comparative Crystallographic Metrics
| Parameter | Target Compound | Analog A | Analog B |
|---|---|---|---|
| Density (g/cm³) | 1.466 | 1.487 | 1.492 |
| Torsion Angle (°) | 112.4 | 108.7 | 115.2 |
| R-Factor | 0.055 | 0.061 | 0.058 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plant trials demonstrate advantages in throughput and safety:
- Reactor Design: Corning AFR module with SiC static mixers
- Residence Time: 8 minutes at 150°C
- Productivity: 2.3 kg/day vs. 0.7 kg/day for batch process
Key Challenges:
- Precipitation control in biphasic systems
- Catalyst leaching in Pd-mediated couplings
Chemical Reactions Analysis
Reactivity at the Amine Group
The tertiary amine moiety undergoes characteristic reactions, including alkylation and oxidation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.
Example:
Yield: 72–85%. -
Oxidation : Susceptible to oxidation with hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), forming N-oxide derivatives.
Typical conditions: 10% HO, 0°C, 6 hours.
Reactions at the Ether Linkage
The ether oxygen participates in nucleophilic substitution (SN2) and cleavage reactions:
-
SN2 Reactions : The pyrimidinyloxy group reacts with nucleophiles (e.g., thiols, amines) under basic conditions.
Example:
Yields: 54–68%. -
Cleavage : Hydrolysis under acidic (HCl/EtOH, reflux) or reductive (LiAlH) conditions breaks the ether bond, yielding cyclopentanol derivatives.
Pyrimidine Ring Modifications
The pyrimidine ring undergoes electrophilic substitutions and cross-coupling reactions:
Electrophilic Substitutions
-
Nitration : Directed by the trifluoromethyl group, nitration occurs at the C5 position using HNO/HSO.
-
Halogenation : Bromination with Br/FeBr yields 5-bromo derivatives (85% yield).
Cross-Coupling Reactions
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh), KCO, DME | Biaryl derivatives | 62–78 |
| Sonogashira | CuI, PdCl, EtN | Alkynylated pyrimidines | 58 |
Trifluoromethyl Group Reactivity
-
Hydrolysis : Under strong basic conditions (NaOH, 120°C), the CF group converts to COOH, forming 2-methyl-6-carboxypyrimidine derivatives.
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering biological activity.
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for substitutions at C2 and C4 .
-
Steric Effects : The cyclopentane ring imposes steric hindrance, slowing reactions at the amine group compared to linear analogs.
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in synthesizing analogs for structure-activity relationship (SAR) studies. Experimental yields and conditions are critical for optimizing synthetic routes .
Scientific Research Applications
N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Core Pyrimidine Modifications
The target compound shares its pyrimidine core with several antifungal agents synthesized in recent studies (Table 1). Key analogues include:
- 5o (5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) : Substitutes the cyclopentylamine with a benzamide group .
- 5l (N-(3-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-4-(trifluoromethyl)benzamide) : Features a trifluoromethylbenzamide substituent .
- Compound 4 (N-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine) : Lacks the ether linkage and dimethyl substitution .
Table 1: Structural Features of Analogues
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | 2-Methyl-6-(CF₃)pyrimidin-4-yl | Cyclopentyl ether, dimethylamine | Ether, tertiary amine |
| 5o | 2-Methyl-6-(CF₃)pyrimidin-4-yl | Benzamide, bromo/fluoro substituents | Amide, halogen |
| 5l | 2-Methyl-6-(CF₃)pyrimidin-4-yl | Trifluoromethylbenzamide | Amide, CF₃ |
| Compound 4 | 2-(CF₃)pyrimidin-4-yl | Cyclopentylamine | Amine |
Physicochemical Properties
Antifungal Efficacy
Table 2: Antifungal Activity of Analogues
| Compound | Target Fungus | EC₅₀ (μg/mL) | Inhibition Rate (%) | Reference |
|---|---|---|---|---|
| 5o | Phomopsis sp. | 10.5 | 100 | |
| 5f | Phomopsis sp. | N/A | 100 | |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | 85.1 |
- Mechanistic Insights : Amide-containing derivatives (e.g., 5o) likely inhibit fungal growth via binding to cytochrome P450 enzymes or chitin synthase, common targets for pyrimidine antifungals. The target compound’s tertiary amine may alter binding kinetics due to reduced hydrogen-bonding capacity compared to amides .
Metabolic Stability
The dimethylamine group in the target compound may improve metabolic stability compared to amide-based analogues, which are prone to hydrolysis by esterases or amidases .
Biological Activity
N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a cyclopentane structure substituted with a dimethyl amine group and a pyrimidine moiety with trifluoromethyl and methoxy functionalities. Its molecular formula is CHFNO, and it exhibits specific physicochemical properties that influence its biological interactions.
Research indicates that compounds similar to this compound may act as antagonists at various receptor sites. For instance, studies on related pyrimidine derivatives have shown their ability to inhibit the A2A adenosine receptor with affinities in the nanomolar range (Ki values between 7.5 to 53 nM) . This suggests that the compound could potentially modulate signaling pathways associated with adenosine receptors, which are implicated in numerous physiological processes.
2. In Vitro Studies
In vitro assays have demonstrated that this compound can exhibit significant biological effects on cell lines. For example, it has been evaluated for its cytotoxicity against various cancer cell lines, showing selective inhibition of cell proliferation at certain concentrations. The IC50 values observed in these studies ranged from 10 to 50 μM, indicating a moderate level of activity .
3. Enzymatic Interactions
The compound has also been tested for its interactions with metabolic enzymes. It was found to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, it was shown to either induce or inhibit enzyme activity depending on the concentration used, suggesting potential implications for drug-drug interactions .
Case Study 1: Antitumor Activity
A study conducted on the antitumor effects of this compound involved treating human breast cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at doses above 20 μM. Mechanistic studies suggested that apoptosis was induced through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
